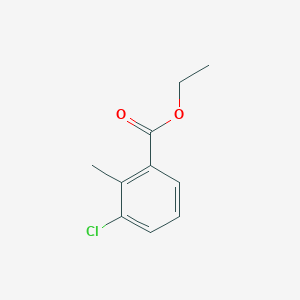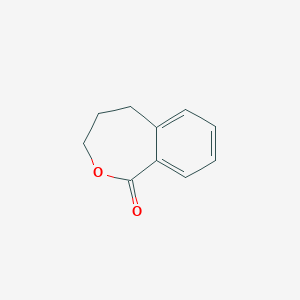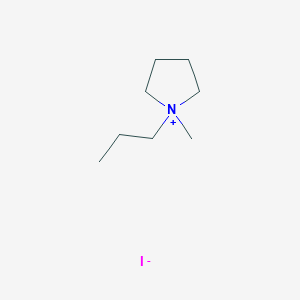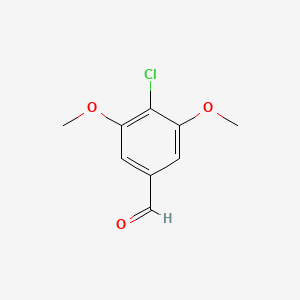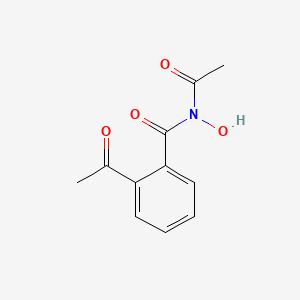
2,6-Dichloro-N,N-dimethylaniline
Overview
Description
2,6-Dichloro-N,N-dimethylaniline is an organic chemical compound. It is a substituted derivative of aniline, featuring a dimethylamino group attached to a phenyl group. This oily liquid is colorless when pure, but commercial samples are often yellow. It serves as an important precursor to dyes, including crystal violet .
Synthesis Analysis
The synthesis of 2,6-Dichloro-N,N-dimethylaniline involves chlorination of N,N-dimethylaniline (DMA) using chlorine gas or other chlorinating agents. The reaction typically occurs under acidic conditions. The resulting product is the dichlorinated derivative, which exhibits the characteristic dichloro substitution pattern .
Molecular Structure Analysis
Scientific Research Applications
Synthesis and Characterization
- 2,6-Dichloro-N,N-dimethylaniline has been utilized as a synthetic intermediate in various industrial processes. Research has been conducted to understand the synthesis and characterization of its derivatives and related compounds. For instance, studies have explored the formation of DNA adducts with 2,6-dimethylaniline, which is structurally related to 2,6-Dichloro-N,N-dimethylaniline, indicating its reactivity and potential applications in biochemical research (Gonçalves, Beland, & Marques, 2001).
Mutagenicity and Environmental Impact
- The mutagenicity of derivatives of 2,6-Dimethylaniline, a compound similar to 2,6-Dichloro-N,N-dimethylaniline, has been investigated to understand its environmental and health impacts. This includes studies on how different substitutions, like deuterium and fluorine, affect its mutagenic properties (Marques, Gamboa da Costa, Blankenship, Culp, & Beland, 2002).
Chemical Reactions and Processes
- Research on the oxidative cross-coupling of 2,6-dimethylaniline and its derivatives has provided insights into their reactivity, which could be relevant for similar compounds like 2,6-Dichloro-N,N-dimethylaniline. Such studies are crucial for developing new synthetic methods and understanding chemical reaction mechanisms (Domagała & Dziegieć, 1997).
Applications in Material Science
- The compound has been studied in the context of its use in material science, such as in the preparation of epoxy networks and polymers. These studies focus on the reactions of N,N-diglycidylaniline, a compound related to 2,6-Dichloro-N,N-dimethylaniline, with various anilines, including 2,6-dimethylaniline (Johncock, Tudgey, Cunliffe, & Morrell, 1991).
Environmental Degradation Studies
- Environmental studies have examined the degradation of 2,6-dimethylaniline in processes like the Fenton reaction, which is relevant for understanding the environmental fate and treatment of similar compounds like 2,6-Dichloro-N,N-dimethylaniline (Masomboon, Ratanatamskul, & Lu, 2009).
properties
IUPAC Name |
2,6-dichloro-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-11(2)8-6(9)4-3-5-7(8)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHQCSUYGVLKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205521 | |
| Record name | 2,6-Dichloro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56961-05-8 | |
| Record name | 2,6-Dichloro-N,N-dimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DICHLORO-N,N-DIMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MID1YF6EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-DICHLORO-N,N-DIMETHYLANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





